Targeting the bacterial sliding clamp peptide 46

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

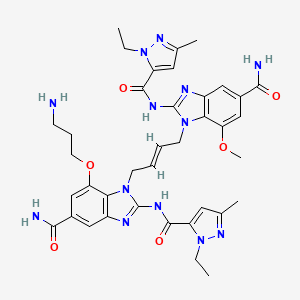

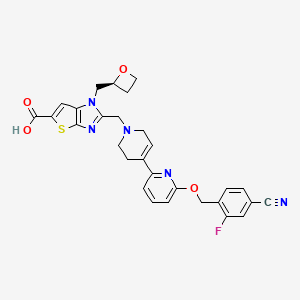

Targeting the bacterial sliding clamp peptide 46 is a short peptide designed to inhibit the bacterial sliding clamp, also known as the processivity factor. This compound specifically targets the sliding clamp in bacteria, blocking its interaction with DNA polymerases and thereby inhibiting DNA synthesis. This makes it a promising candidate for the development of new antibacterial drugs, especially in the context of rising antibiotic resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of targeting the bacterial sliding clamp peptide 46 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions: Targeting the bacterial sliding clamp peptide 46 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.

Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.

Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.

Major Products: The major product formed from these reactions is the desired peptide sequence, this compound. Impurities and side products are typically removed during the purification process .

Applications De Recherche Scientifique

Targeting the bacterial sliding clamp peptide 46 has several scientific research applications:

Chemistry: It serves as a model compound for studying peptide synthesis and interactions with bacterial proteins.

Biology: It is used to investigate the role of the bacterial sliding clamp in DNA replication and repair.

Medicine: It is being explored as a potential antibacterial agent, particularly against Gram-negative bacteria.

Industry: It can be used in the development of new antibacterial drugs and as a tool for studying bacterial resistance mechanisms .

Mécanisme D'action

Targeting the bacterial sliding clamp peptide 46 exerts its effects by binding to the bacterial sliding clamp, a ring-shaped protein that encircles DNA and acts as a scaffold for DNA polymerases during replication. By binding to the sliding clamp, the peptide blocks its interaction with DNA polymerases, thereby inhibiting DNA synthesis. This leads to the disruption of bacterial DNA replication and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Proline-rich Antimicrobial Peptides (PrAMPs): These peptides also target bacterial proteins and have similar mechanisms of action.

Beta-clamp Inhibitors: Compounds that inhibit the beta-clamp in bacteria, which is functionally similar to the sliding clamp .

Uniqueness: Targeting the bacterial sliding clamp peptide 46 is unique in its specific targeting of the bacterial sliding clamp, making it a promising candidate for the development of new antibacterial drugs. Its ability to inhibit DNA synthesis by blocking the interaction between the sliding clamp and DNA polymerases sets it apart from other antibacterial agents .

Propriétés

Formule moléculaire |

C47H64N8O11 |

|---|---|

Poids moléculaire |

917.1 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]pentanoyl]amino]-3-cyclohexylpropanoyl]-methylamino]-4-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H64N8O11/c1-29(2)24-34(46(64)55-23-11-17-37(55)43(61)53-36(47(65)66)26-31-14-8-5-9-15-31)52-44(62)38(27-41(58)59)54(3)45(63)35(25-30-12-6-4-7-13-30)51-42(60)33(19-20-39(48)56)50-40(57)21-18-32-16-10-22-49-28-32/h5,8-10,14-16,18,21-22,28-30,33-38H,4,6-7,11-13,17,19-20,23-27H2,1-3H3,(H2,48,56)(H,50,57)(H,51,60)(H,52,62)(H,53,61)(H,58,59)(H,65,66)/b21-18+/t33-,34-,35-,36-,37-,38-/m0/s1 |

Clé InChI |

IVEHEXKLGHOIDH-HOLLLVHNSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC(=O)O)N(C)C(=O)[C@H](CC3CCCCC3)NC(=O)[C@H](CCC(=O)N)NC(=O)/C=C/C4=CN=CC=C4 |

SMILES canonique |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(=O)O)N(C)C(=O)C(CC3CCCCC3)NC(=O)C(CCC(=O)N)NC(=O)C=CC4=CN=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)